

application of 3-Chloro-2-methoxyaniline in heterocyclic synthesis

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Compound of Interest

Compound Name: 3-Chloro-2-methoxyaniline

Cat. No.: B1345702

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An in-depth look at the versatile role of **3-Chloro-2-methoxyaniline** in the synthesis of valuable heterocyclic compounds is presented in these comprehensive application notes. This document provides researchers, scientists, and drug development professionals with detailed protocols, quantitative data, and visual workflows for the synthesis of quinolines and acridones, two classes of heterocycles with significant pharmacological interest.

Application Notes

3-Chloro-2-methoxyaniline is a readily available substituted aniline that serves as a key building block in the construction of various heterocyclic scaffolds. Its unique substitution pattern, featuring a chloro group and a methoxy group on the aromatic ring, influences the regioselectivity of cyclization reactions and the properties of the resulting heterocyclic products. This makes it a valuable starting material in medicinal chemistry for the generation of compound libraries for drug discovery.

The primary applications of **3-chloro-2-methoxyaniline** in heterocyclic synthesis detailed herein are:

- **Quinoline Synthesis:** Employing the Combes and Friedländer reactions, **3-chloro-2-methoxyaniline** can be reacted with β -dicarbonyl compounds or compounds containing a reactive α -methylene group, respectively, to yield substituted quinolines. Quinolines are a prominent class of heterocyclic compounds found in numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, antibacterial,

and anticancer properties. The presence of the chloro and methoxy substituents on the quinoline core can significantly modulate its pharmacological profile.

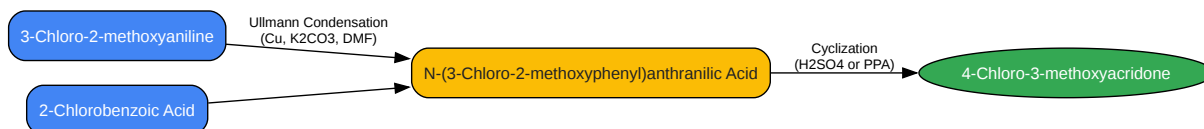
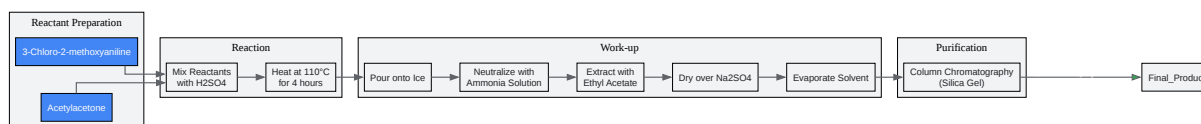
- **Acridone Synthesis:** Through the Ullmann condensation, **3-chloro-2-methoxyaniline** can be coupled with o-chlorobenzoic acid to form an N-phenylanthranilic acid intermediate, which upon cyclization, yields a substituted acridone. Acridones are another important class of nitrogen-containing heterocycles known for their diverse biological activities, such as anticancer, antiviral, and antiparasitic properties. The specific substitution pattern derived from **3-chloro-2-methoxyaniline** can be leveraged to develop novel acridone-based therapeutic agents.

Experimental Protocols

Synthesis of Substituted Quinolines via Combes Reaction

This protocol describes the synthesis of 8-chloro-7-methoxy-2,4-dimethylquinoline from **3-chloro-2-methoxyaniline** and acetylacetone.

Experimental Workflow:



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